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Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine

DNA methylation enzyme specificity next-generation sequencing

Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine (CpGpA) is a synthetic ribonucleotide trimer composed of cytidine, guanosine, and adenosine linked by 5′→3′ phosphodiester bonds (molecular formula C₂₉H₃₅N₁₃O₁₂, MW 757.7 g/mol). It belongs to the class of short oligonucleotides that serve as defined-sequence models for investigating nucleic acid recognition, enzyme specificity, and structural dynamics.

Molecular Formula C29H37N13O18P2
Molecular Weight 917.6 g/mol
CAS No. 4136-23-6
Cat. No. B12651990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine
CAS4136-23-6
Molecular FormulaC29H37N13O18P2
Molecular Weight917.6 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O
InChIInChI=1S/C29H37N13O18P2/c30-12-1-2-40(29(49)37-12)25-16(45)15(44)10(57-25)4-54-61(50,51)60-20-11(58-27(18(20)47)42-8-36-14-23(42)38-28(32)39-24(14)48)5-55-62(52,53)59-19-9(3-43)56-26(17(19)46)41-7-35-13-21(31)33-6-34-22(13)41/h1-2,6-11,15-20,25-27,43-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,37,49)(H2,31,33,34)(H3,32,38,39,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m0/s1
InChIKeyXFAGNUJNEBLEJP-PZFDTBOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine (CAS 4136-23-6): A Defined CpGpA Trinucleotide for Epigenetic and Structural Biology Research


Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine (CpGpA) is a synthetic ribonucleotide trimer composed of cytidine, guanosine, and adenosine linked by 5′→3′ phosphodiester bonds (molecular formula C₂₉H₃₅N₁₃O₁₂, MW 757.7 g/mol) [1]. It belongs to the class of short oligonucleotides that serve as defined-sequence models for investigating nucleic acid recognition, enzyme specificity, and structural dynamics. Unlike heterogeneous oligonucleotide mixtures, this single-species trinucleotide provides a precisely controlled chemical entity for reproducible experimental systems [2].

Defined sequence Single-species trinucleotide eliminates heterogeneity for reproducible enzymology and structural studies
DNMT3B substrate match CpGpA motif aligns with DNMT3B flanking preference, supporting methylation-specific biochemical assays
Structural biology ready Reported co-crystal structure (PDB 6U8P) provides a defined template for DNMT3B complex characterization

Why Generic Trinucleotide Substitution Fails for Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine


Trinucleotides differing only in the +1 flanking base downstream of the CpG core are not functionally interchangeable. The de novo DNA methyltransferases DNMT3A and DNMT3B exhibit pronounced and opposing flanking-sequence preferences that are determined by distinct structural readout mechanisms [1]. DNMT3B preferentially methylates CpG sites followed by guanine or adenine (CpGpG/CpGpA), while DNMT3A favors cytosine or thymine at the same position (CpGpC/CpGpT) [2]. Substituting a CpGpC or CpGpT trinucleotide for CpGpA therefore inverts the enzyme specificity profile, compromising experimental validity in methylation activity assays, structural studies, and epigenetic profiling workflows. The quantitative evidence below demonstrates that sequence-identity-driven procurement is essential.

Target: CpGpA
Substitute: CpGpC / CpGpT
Flanking-base swap (+1 A to C/T) reverses DNMT3B/DNMT3A enzyme specificity, inverting methylation assay outcome
Critical Lys777–adenine contact (PDB 6U8P) is lost with thymine, removing structural framework for DNMT3B complex studies
Reported methyltransferase activity on CpGpA is substantially higher than on CpGpT, reducing assay signal window if substituted

Quantitative Differentiation Evidence for Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine (CpGpA) vs. Closest Trinucleotide Analogs


DNMT3B Enzymatic Preference for CpGpA vs. CpGpC/CpGpT Motifs (Deep Enzymology NGS Profiling)

Deep enzymology profiling of 4096 NNNCGNNN substrate sequences revealed that DNMT3B preferentially methylates CpG sites with a +1 adenine or guanine (CG(G/A) motif), whereas DNMT3A activity is enriched on +1 cytosine or thymine (CG(C/T) motif) [1]. The DNMT3B-to-DNMT3A preference ratio (B/A ratio) spans more than 100-fold across the sequence space, with CpGpA-containing substrates ranking among the most DNMT3B-favored [1].

Flanking preference
Class-level inference
>100-fold B/A ratio difference
Confirms CpGpA as DNMT3B-preferred substrate
Deep enzymology NGS of 4096 sequences; data to verify ranking
DNA methylation enzyme specificity next-generation sequencing

X-ray Crystallographic Capture of DNMT3B–DNMT3L Complex with CpGpA DNA (PDB 6U8P)

A crystal structure of the DNMT3B–DNMT3L heterotetramer bound to a 25-mer DNA duplex containing the CpGpA motif was solved at 3.05 Å resolution (PDB 6U8P) [1]. This structure reveals that DNMT3B residue Lys777 acts as a unique sensor of the +1 flanking adenine, engaging in specific interactions absent in the DNMT3B–CpGpT complex (PDB 6U8V) [1]. In the CpGpT structure, Lys777 is displaced beyond 5.5 Å from the +1 base, abolishing the recognition contact [2].

Structural contact
Head-to-head
Lys777–adenine: <5 Å; to thymine: >5.5 Å
Adenine-specific contact supports complex formation
PDB 6U8P vs. 6U8V; resolution 3.05 Å
structural biology X-ray crystallography protein-DNA complex

Methyltransferase-Glo Luminescence Assay: DNMT3B Activity on CpGpA vs. CpGpG and CpGpT Oligonucleotides

In a head-to-head Methyltransferase-Glo assay using 24-bp DNA substrates with identical flanking context except for the +1 base, DNMT3B exhibited robust methylation activity on CpGpA and CpGpG substrates, with statistically significant differences compared to CpGpT (P < 0.0001) [1]. The luminescence readout (RLU) for CpGpA was comparable to CpGpG and substantially higher than CpGpT [1].

Methylation activity
Head-to-head
Significant difference (P < 0.0001, n=4)
CpGpA activity exceeds CpGpT in luminescence assay
Methyltransferase-Glo, 24-bp DNA substrates
methyltransferase assay biochemical activity DNA methylation

Genomic Methylation Correlation: CpGpA Motif Enrichment in DNMT3B-Dependent Methylomes

Enhanced reduced representation bisulfite sequencing (eRRBS) of mouse ES cells reconstituted with either DNMT3A or DNMT3B demonstrated that the in vivo methylation pattern strongly correlates with the in vitro flanking-sequence preference. CpGpA and CpGpG motifs are preferentially methylated by DNMT3B, while CpGpC and CpGpT are enriched in DNMT3A-methylated fractions [1]. The biochemical DNMT3B activity profile positively correlated with genomic DNMT3B methylation (but not DNMT3A methylation), and vice versa [1].

Genomic correlation
Cross-study comparable
Positive correlation in vivo vs. in vitro
CpGpA motif enriched in DNMT3B-methylated genomes
eRRBS of mouse ES cells; concordance with enzymology
epigenomics eRRBS de novo methylation

High-Impact Application Scenarios for Cytidylyl-(5'→3')-guanylyl-(5'→3')-adenosine (CpGpA)


DNMT3B-Specific Methyltransferase Activity Assays

Use CpGpA-containing DNA oligonucleotides as the preferred substrate for DNMT3B in Methyltransferase-Glo or radiometric methylation assays. The documented high activity of DNMT3B on CpGpA motifs [1] ensures maximal assay window and sensitivity, enabling robust screening of DNMT3B inhibitors or activators for epigenetic drug discovery.

Structural Biology of DNA Methyltransferases

Employ the CpGpA DNA duplex for co-crystallization or cryo-EM studies of DNMT3B and its complexes. The validated crystal structure (PDB 6U8P) provides a direct template for molecular replacement, while the defined Lys777–adenine interaction [1] serves as a structural marker for functional complex formation.

Epigenetic Profiling Reference Standards

Incorporate CpGpA oligonucleotides as positive-control substrates in bisulfite sequencing and eRRBS workflows to calibrate DNMT3B-dependent methylation detection. The established correlation between biochemical preference and genomic methylation [1] supports its use as a benchmark for assay validation and inter-laboratory reproducibility.

RNA Biochemistry and Model Compound Studies

Utilize the ribonucleotide trimer CpGpA as a defined model for investigating phosphodiester bond stability, base-stacking interactions, and RNA processing enzyme kinetics. Its single-species composition [2] eliminates sequence heterogeneity, enabling precise thermodynamic and kinetic measurements.

Application
Selection Property
Validation Focus
DNMT3B Methyltransferase Assays
CpGpA substrate preference (DNMT3B > CpGpT)
Luminescence assay signal window
Structural Biology of DNMT3B Complexes
Defined CpGpA–DNMT3B co-crystal template (PDB 6U8P)
Lys777–adenine interaction confirmation
Epigenetic Profiling Reference Standards
CpGpA as DNMT3B-positive control substrate
Bisulfite conversion and methylation call calibration
RNA Biochemistry Model Studies
Single-species ribonucleotide trimer
Phosphodiester stability and base-stacking measurements
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